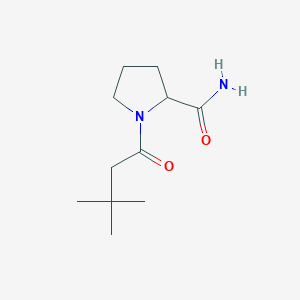
1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of organic compounds known as oligopeptides . It is used as a reagent in the synthesis of PROTAC compounds that mediate the degradation of oncogenic c-ABL and BCR-ABL .
Synthesis Analysis
The synthesis of this compound involves the use of different cyclic or acyclic precursors . The pyrrolidine ring can be constructed from these precursors under certain reaction conditions . Alternatively, preformed pyrrolidine rings can be functionalized to create this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring is non-planar, which allows for increased three-dimensional coverage . The stereogenicity of the carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 213.28 . It is a powder or crystal at room temperature . The melting point is between 127-129 degrees Celsius .科学的研究の応用
Antituberculosis Activity
The development of compounds with potent anti-tuberculosis activity is crucial in the fight against multi- and extensive drug-resistant Mycobacterium tuberculosis strains. A study by Moraski et al. (2011) introduced a set of compounds evaluated for their in vitro anti-tuberculosis efficacy. These compounds demonstrated remarkable selectivity and potency against various tuberculosis strains, with some having minimum inhibitory concentration (MIC) values of ≤ 1 μM. This highlights the potential of novel drug-like classes, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, in providing effective treatments against drug-resistant TB, showcasing a promising application area for related compounds like 1-(3,3-Dimethylbutanoyl)pyrrolidine-2-carboxamide in medicinal chemistry and drug development (Moraski et al., 2011).
Polymer Synthesis and Characterization
Polyamides are significant in materials science for their excellent thermal stability and mechanical properties. Faghihi and Mozaffari (2008) synthesized new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. These polymers exhibited high yield, inherent viscosities, and solubility in polar solvents, underlining the versatility of pyridine derivatives in synthesizing novel polyamides with desirable properties for various applications, including coatings, films, and fibers (Faghihi & Mozaffari, 2008).
DNA Binding Agents
Designing peptides that specifically bind to DNA sequences is crucial in gene therapy and molecular biology. Wade, Mrksich, and Dervan (1992) designed synthetic analogs of natural products that bind specifically to certain DNA sequences. These peptides demonstrate how modifications in chemical structures, similar to the core motif in this compound, can lead to the development of highly specific DNA-binding agents. This application is essential for targeted gene regulation and understanding DNA-protein interactions (Wade et al., 1992).
Anti-Inflammatory and Antifungal Agents
The synthesis of potential antifungal and anti-inflammatory products is a critical area of pharmaceutical research. Oudir et al. (2006) demonstrated a method leading to high-yield production of 4,6-dimethoxy-1,3,5-triazines, applied to N-benzylpyroglutamic acids. This study showcases the potential of chemical modifications in pyrrolidine derivatives for creating compounds with desired biological activities, opening avenues for developing new therapeutic agents (Oudir et al., 2006).
作用機序
Safety and Hazards
将来の方向性
The future directions for the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, such as the pyrrolidine ring, is becoming increasingly important in the development of clinically active drugs .
特性
IUPAC Name |
1-(3,3-dimethylbutanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)7-9(14)13-6-4-5-8(13)10(12)15/h8H,4-7H2,1-3H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXHEIKFPGQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


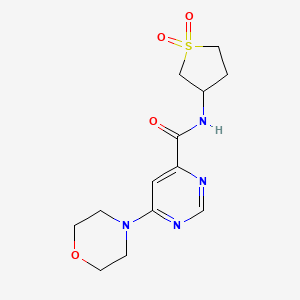
![6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2814927.png)
![7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2814928.png)
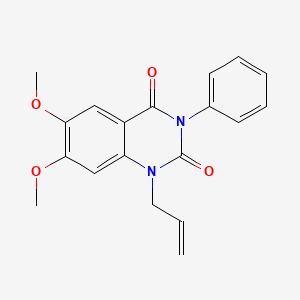
![5-(3-chlorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2814932.png)
![2-cyano-3-(4-cyanophenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2814934.png)
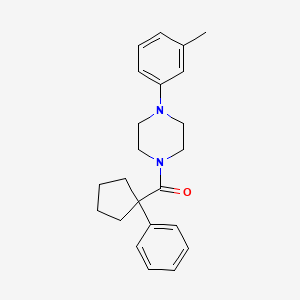


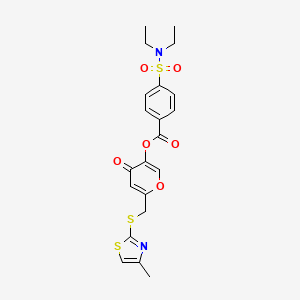

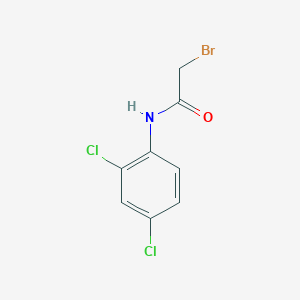
![2-Chloro-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]acetamide](/img/structure/B2814943.png)